molecular formula C17H18N2O2S B14930448 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide

Cat. No.: B14930448
M. Wt: 314.4 g/mol
InChI Key: WMADVLGIXJTLDY-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to various substitution reactions to introduce the cyano, ethyl, and methyl groups at specific positions.

    Coupling with Benzamide: The substituted thiophene ring is coupled with 3-ethoxybenzamide through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2-diphenylacetamide

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the ethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C17H18N2O2S/c1-4-14-11(3)22-17(15(14)10-18)19-16(20)12-7-6-8-13(9-12)21-5-2/h6-9H,4-5H2,1-3H3,(H,19,20)

InChI Key

WMADVLGIXJTLDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OCC)C

Origin of Product

United States

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